molecular formula C11H14N2O2 B2801259 N-(3,5-dimethylphenyl)-N'-methylethanediamide CAS No. 692776-05-9

N-(3,5-dimethylphenyl)-N'-methylethanediamide

Cat. No.: B2801259
CAS No.: 692776-05-9
M. Wt: 206.245
InChI Key: NZLSHHXDDKSHEQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N’-methylethanediamide is an organic compound characterized by the presence of a dimethylphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-methylethanediamide typically involves the reaction of 3,5-dimethylphenylamine with methylethanediamide under controlled conditions. One common method involves the use of ethyl acetoacetate as a reactant, which reacts with N-(3,5-dimethylphenyl)-α-methyl-β-alanines to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may result in halogenated derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-methylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-N’-methylethanediamide
  • N-(3,4-dimethylphenyl)-N’-methylethanediamide
  • N-(2,5-dimethylphenyl)-N’-methylethanediamide

Uniqueness

N-(3,5-dimethylphenyl)-N’-methylethanediamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Biological Activity

N-(3,5-dimethylphenyl)-N'-methylethanediamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula: C11H16N2O
  • Molecular Weight: 192.26 g/mol
  • CAS Number: [Not specified]

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many derivatives of amides have shown effectiveness against bacterial strains and fungi.
  • Anticancer Properties: Certain amide compounds have been associated with inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound and its derivatives:

  • In vitro Studies: The compound has demonstrated activity against drug-resistant strains of bacteria and fungi. For example, a related compound showed significant antifungal activity against Candida auris, which is known for its resistance to conventional treatments .
CompoundActivity TypeTarget OrganismReference
This compoundAntifungalCandida auris
Derivative XAntibacterialStaphylococcus aureus

Anticancer Activity

Research into the anticancer effects of this compound has shown promising results:

  • Cell Line Studies: In vitro testing on various cancer cell lines indicates that certain derivatives can inhibit growth effectively. For instance, one study reported that modifications to the phenyl ring significantly enhanced anticancer activity against Caco-2 cells (human colorectal carcinoma) while reducing cytotoxicity in non-cancerous cells .
Cell LineCompound Tested% Growth InhibitionReference
Caco-2This compound35.0%
A549Derivative Y20.6%

Study on Anticancer Properties

A notable study investigated the effects of this compound on A549 lung cancer cells. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers .

Antifungal Efficacy Against Drug-Resistant Strains

Another research effort focused on the antifungal properties of this compound derivatives against Candida species. The results showed that certain modifications to the compound's structure enhanced its efficacy against resistant strains, making it a candidate for further development in antifungal therapies .

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-4-8(2)6-9(5-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLSHHXDDKSHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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